![molecular formula C17H13ClFN3O2 B2936930 2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396877-75-0](/img/structure/B2936930.png)
2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the phthalazinone family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that similar benzamide derivatives have been synthesized for various applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through acylation reactions and studied using X-ray crystallography and NMR analyses. One compound in this series demonstrated a significant color transition in response to fluoride anion, indicating potential applications in colorimetric sensing (Younes et al., 2020).
Medical Imaging and Cancer Research
Fluorine-containing benzamide analogs have been developed and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research suggests potential applications in cancer diagnosis and monitoring (Tu et al., 2007).
Antimicrobial and Antipathogenic Activities
Fluorinated benzamides have been explored for their antimicrobial activities. For instance, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) showed significant activity against fungi and Gram-positive microorganisms, indicating potential for developing new antimicrobial agents (Carmellino et al., 1994).
Fluorescence and Photo-Induced Electron Transfer Studies
Naphthalimide compounds with benzamide substituents have been studied for their luminescent properties. Such compounds show potential as pH probes and in photo-induced electron transfer (PET) applications (Gan et al., 2003).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, have been synthesized using benzamides. These methods involve rhodium(III)-catalyzed C-H activation and are vital for creating diverse fluorinated compounds (Wu et al., 2017).
Mechanism of Action
Target of Action
It is known that phthalazinone scaffolds, which are part of the compound’s structure, are potent inhibitors of poly (adp-ribose) polymerase . This suggests that the compound may interact with this enzyme, which plays a crucial role in DNA repair and programmed cell death.
Mode of Action
Based on its structural similarity to other phthalazinone scaffolds, it can be inferred that it may inhibit the activity of poly (adp-ribose) polymerase, thereby affecting dna repair mechanisms and inducing cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway by inhibiting poly (ADP-ribose) polymerase. This inhibition can lead to the accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death
Result of Action
The result of the compound’s action is likely the induction of cell death due to the accumulation of DNA damage. This is a result of the inhibition of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . This could potentially make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer.
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-20-16(23)13-7-6-10(19)8-14(13)18/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPGVGQFSVBIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide |
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